Methyl 4,4-dimethoxy-3-oxopentanoate

Description

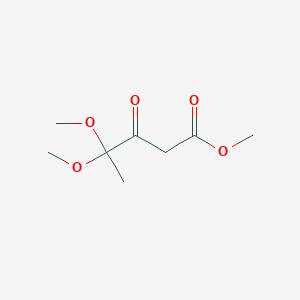

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4,4-dimethoxy-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFJOBUKEHFXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC(=O)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408094 | |

| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62759-83-5 | |

| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate (CAS: 62759-83-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile building block in organic synthesis, particularly valued for its role as a key intermediate in the preparation of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a complex organic molecule containing ketone, ester, and acetal functional groups.[1][2] These features contribute to its utility as a reactive intermediate in various chemical transformations. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 62759-83-5 | [2] |

| Molecular Formula | C8H14O5 | [2] |

| Molecular Weight | 190.19 g/mol | [2] |

| Appearance | Oil | [1][3] |

| Boiling Point | 69-73 °C at 0.35 mmHg | [2] |

| Density | 1.111 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.435 | [2] |

| Solubility | Soluble in common organic solvents such as CH2Cl2 and EtOAc. | [1][3] |

Synthesis of this compound

A related synthesis is detailed in a patent for the preparation of antibacterial piperidine derivatives, where a similar beta-keto ester is synthesized.[1][3] The general approach involves the acylation of a ketone enolate.

Conceptual Synthesis Workflow:

Caption: General synthetic scheme for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its utility is highlighted in the preparation of novel antibacterial agents.

Synthesis of Antibacterial Piperidine Derivatives

A key application of this compound is in the synthesis of piperidine derivatives with antibacterial activity, specifically as inhibitors of bacterial DNA topoisomerase II.[1][3][4] The synthesis involves the reaction of a piperidine precursor with a derivative of this compound.

Experimental Protocol: Synthesis of a Key Intermediate for Antibacterial Piperidine Derivatives

This protocol is adapted from the procedure described in patent WO2006087543A1.[3]

Materials:

-

This compound

-

Piperidine precursor

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of the piperidine precursor in CH2Cl2, cooled in an ice water bath, add this compound.

-

Allow the solution to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Take up the residue in EtOAc and wash sequentially with water and brine.

-

Dry the organic layer over MgSO4 and remove the solvent to yield the crude product as an oil.

Spectroscopic Data for the Resulting Intermediate: The patent provides the following 1H NMR data for the resulting oil:

-

NMR (CDCl3): δ 1.5 (s, 3H), 3.25 (2s, 6H), 4.8 (s, 3H), 5.3 (s, 1H).[1]

Logical Flow of the Synthetic Application:

Caption: Synthetic workflow from the intermediate to the final antibacterial compound.

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in any specific signaling pathways. Its primary role is that of a synthetic intermediate. However, the final products derived from it, such as the aforementioned piperidine derivatives, are designed to inhibit bacterial DNA topoisomerase II.[3] This enzyme is crucial for DNA replication, transcription, and repair in bacteria. By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.

Conceptual Diagram of Topoisomerase II Inhibition:

Caption: Mechanism of action of the final antibacterial product.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the development of novel antibacterial agents. Its multifunctional nature allows for the construction of complex molecular architectures. While direct biological activity of the compound itself has not been reported, its role as a precursor to potent enzyme inhibitors underscores its importance in medicinal chemistry and drug discovery. Further exploration of this and similar building blocks may lead to the development of new therapeutics.

References

- 1. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]

- 4. Design and synthesis of the novel DNA topoisomerase II inhibitors: esterification and amination substituted 4'-demethylepipodophyllotoxin derivates exhibiting anti-tumor activity by activating ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 4,4-dimethoxy-3-oxopentanoate" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4,4-dimethoxy-3-oxopentanoate, a key intermediate in various organic syntheses.

Molecular Structure and Properties

This compound is an ester with the molecular formula C8H14O5.[1][2] Its structure features a pentanoate backbone with a ketone at the third position and two methoxy groups at the fourth position.

Chemical Structure:

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H14O5[1][2] |

| Molecular Weight | 190.19 g/mol [1][2] |

| CAS Number | 62759-83-5[1][2] |

| Density | 1.111 g/mL at 25°C[1] |

| Boiling Point | 69-73°C at 0.35 mmHg[1] |

| Refractive Index | n20/D 1.435[1] |

| SMILES | COC(=O)CC(=O)C(C)(OC)OC |

| InChI Key | ZQFJOBUKEHFXKY-UHFFFAOYSA-N[1] |

Synthesis Protocol

This compound can be synthesized via the reaction of 3,3-Dimethoxybutan-2-one with Dimethyl carbonate.[2] This reaction provides a direct route to the target molecule.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4,4-dimethoxy-3-oxopentanoate, including its chemical identity, physicochemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a keto-ester derivative. It is also known by its synonym, Methyl 4,4-dimethoxy-3-oxovalerate .

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, application in synthetic protocols, and analytical characterizations.

| Property | Value | Reference |

| CAS Number | 62759-83-5 | [1] |

| Molecular Formula | C₈H₁₄O₅ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Density | 1.111 g/mL at 25 °C (lit.) | |

| Boiling Point | 69-73 °C at 0.35 mmHg (lit.) | |

| Refractive Index | n20/D 1.435 (lit.) |

Synthesis of this compound

The logical workflow for such a synthesis would involve a base-catalyzed Claisen condensation reaction. A proposed experimental workflow is outlined below.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3,3-Dimethoxybutan-2-one and Dimethyl carbonate.

Materials:

-

3,3-Dimethoxybutan-2-one

-

Dimethyl carbonate

-

Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution)

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of the strong base in anhydrous THF.

-

Dissolve 3,3-Dimethoxybutan-2-one in anhydrous THF and add it dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0 °C or room temperature).

-

After the addition is complete, allow the reaction mixture to stir for a specified time to ensure complete enolate formation.

-

Add Dimethyl carbonate dropwise to the reaction mixture.

-

After the addition of Dimethyl carbonate, the reaction mixture is typically heated to reflux for several hours to drive the condensation reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of a quenching agent.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Analytical Protocols

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a steady rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to confirm the molecular ion and fragmentation pattern.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed Synthesis Workflow for this compound.

References

Spectroscopic and Physicochemical Analysis of Methyl 4,4-dimethoxy-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physicochemical data for Methyl 4,4-dimethoxy-3-oxopentanoate (CAS 62759-83-5), a valuable intermediate in organic synthesis. Due to the limited availability of comprehensive public data, this document compiles known information and presents standardized experimental protocols for obtaining nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 62759-83-5 | |

| Molecular Formula | C₈H₁₄O₅ | |

| Molecular Weight | 190.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 69-73 °C at 0.35 mmHg | |

| Density | 1.111 g/mL at 25 °C | |

| Refractive Index | n20/D 1.435 |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for this compound has been reported in deuterated chloroform (CDCl₃). The chemical shifts are consistent with the expected molecular structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.8 | Singlet | 3H | -OCH₃ (ester) |

| 3.25 | Two Singlets | 6H | -OCH₃ (acetal) |

| 1.5 | Singlet | 3H | -CH₃ |

Note: The assignments are based on typical chemical shifts for similar functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved and the solution is free of any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for ¹H and ¹³C NMR, setting the chemical shift at 0.00 ppm.[3][4]

-

Data Acquisition : Acquire the NMR spectrum on a spectrometer operating at a standard frequency (e.g., 300 MHz or 400 MHz for ¹H NMR). Typical parameters for a ¹H NMR spectrum include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm for organic molecules).[5] For ¹³C NMR, a larger number of scans and a wider spectral width are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] Place a second salt plate on top to create a thin liquid film between the plates.[7][8]

-

Data Acquisition : Place the salt plate assembly in the sample holder of an FT-IR spectrometer. Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[9] Acquire a background spectrum of the clean, empty salt plates prior to running the sample to subtract any atmospheric or instrument-related absorbances.[9]

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile liquid like this compound, direct injection or infusion into the ion source via a syringe pump is a common method. Alternatively, the sample can be introduced through a gas chromatography (GC) system for separation prior to mass analysis.[10]

-

Ionization : Electron Ionization (EI) is a suitable method for volatile organic compounds.[10][11] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12][13][14]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation : The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern can be used to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]

- 4. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. chem.purdue.edu [chem.purdue.edu]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. waters.com [waters.com]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

The Synthetic Utility of Methyl 4,4-dimethoxy-3-oxopentanoate: A Technical Guide to Heterocyclic Synthesis

Introduction

Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile precursor in organic synthesis, valued for its dual electrophilic sites which make it an ideal starting material for the construction of various heterocyclic scaffolds. These heterocyclic motifs are of significant interest to researchers in drug discovery and development due to their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential synthetic routes to key heterocyclic systems—pyrazoles, pyridazines, and isoxazoles—utilizing this compound as the core building block.

While direct literature precedents detailing specific experimental protocols for this compound are limited, the syntheses outlined herein are based on well-established and robust methodologies for analogous β-keto esters. The provided experimental procedures are, therefore, proposed adaptations intended to serve as a comprehensive starting point for laboratory investigation.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This condensation reaction is a reliable and high-yielding method for preparing pyrazolones and related pyrazole derivatives.[1] The general mechanism involves the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Table 1: Expected Reactants and Products for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Expected Product |

| This compound | Hydrazine hydrate | Methyl 5-(1,1-dimethoxyethyl)-1H-pyrazole-3-carboxylate |

| This compound | Phenylhydrazine | Methyl 5-(1,1-dimethoxyethyl)-1-phenyl-1H-pyrazole-3-carboxylate |

| This compound | Methylhydrazine | A mixture of Methyl 5-(1,1-dimethoxyethyl)-1-methyl-1H-pyrazole-3-carboxylate and Methyl 3-(1,1-dimethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate |

Experimental Protocol: Synthesis of Methyl 5-(1,1-dimethoxyethyl)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add phenylhydrazine (1 equivalent) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the desired pyrazole derivative.

References

An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of Methyl 4,4-dimethoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile polyfunctional molecule of significant interest in organic synthesis. Its unique combination of a β-ketoester system and a protected carbonyl group in the form of a dimethyl acetal makes it a valuable building block for the synthesis of complex molecular architectures, including heterocyclic compounds and natural products. This technical guide provides a comprehensive overview of the chemical reactivity, functional group characteristics, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and key reactions are presented, alongside tabulated physical and spectroscopic data to support laboratory applications.

Core Molecular Structure and Functional Groups

This compound (C₈H₁₄O₅, Molar Mass: 190.19 g/mol ) possesses three key functional groups that dictate its chemical behavior: a methyl ester, a ketone, and a dimethyl acetal.[1][2] The strategic placement of these groups allows for selective chemical transformations and renders the molecule a valuable synthon in multistep syntheses.

-

Methyl Ester: This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and can be converted to amides through reaction with amines.

-

Ketone: The ketone carbonyl at the C-3 position is a key site for nucleophilic attack. It can be reduced to a secondary alcohol, undergo addition reactions with organometallic reagents, and participate in condensation reactions. The presence of adjacent α-hydrogens on the C-2 methylene group allows for enolate formation, enabling a wide range of alkylation and acylation reactions.

-

Dimethyl Acetal: The acetal at the C-4 position serves as a protecting group for a ketone. It is stable under basic and neutral conditions but can be readily hydrolyzed with aqueous acid to reveal the parent carbonyl group. This differential reactivity compared to the C-3 ketone is a cornerstone of its synthetic utility.

Below is a diagram illustrating the key functional groups within the molecule.

Caption: Key functional groups in this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the interplay of its functional groups. It serves as a precursor in various synthetic routes, including the formation of complex cyclic and heterocyclic systems.

Claisen Condensation

The synthesis of the title compound itself is a prime example of a Claisen condensation reaction. The enolate of methyl acetate attacks the ester group of methyl 2,2-dimethoxypropanoate to form the β-ketoester product.

Caption: Synthetic pathway to the title compound.

Reactions at the Ketone and Methylene Positions

The β-ketoester moiety is the most reactive part of the molecule under many conditions. The active methylene group (C-2) can be deprotonated by a suitable base to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the ketone at C-3 can be selectively targeted. For instance, it can be converted into a dithioacetal, which is a useful functional group for further transformations. This selective protection is possible while the acetal at C-4 remains intact.[3]

References

The Strategic Role of Methyl 4,4-dimethoxy-3-oxopentanoate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4,4-dimethoxy-3-oxopentanoate, a specialized β-keto ester, serves as a valuable, albeit niche, intermediate in the field of organic synthesis. Its unique structural feature, a protected β-dicarbonyl moiety in the form of a dimethyl acetal, allows for selective chemical transformations, making it a strategic building block in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, properties, and its pivotal role in synthetic chemistry, with a particular focus on its application in the total synthesis of natural products.

Physicochemical Properties and Spectroscopic Data

This compound is characterized by the following properties:

| Property | Value |

| CAS Number | 62759-83-5 |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

Due to the limited commercial availability and specific applications of this compound, comprehensive public spectroscopic data is scarce. This guide will be updated as reliable spectroscopic information becomes available.

Synthesis of this compound

The primary documented synthesis of this compound was reported in the context of the total synthesis of the natural products dl-coriolin and dl-coriolin B by Danishefsky and his co-workers in 1981.[1] This method involves the condensation of 3,3-dimethoxybutan-2-one with dimethyl carbonate.

Experimental Protocol: Synthesis via Acylation of a Ketone Acetal

The following protocol is based on the procedure described by Danishefsky et al..[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3,3-Dimethoxybutan-2-one

-

Dimethyl carbonate

-

Sodium hydride (NaH)

-

Benzene (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Sodium hydride is carefully added to the solution.

-

Dimethyl carbonate is then introduced into the reaction mixture.

-

The resulting mixture is heated to reflux and maintained at this temperature for 5 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

Quantitative Data:

| Reactants | Reagents | Conditions | Yield | Reference |

| 3,3-Dimethoxybutan-2-one, Dimethyl carbonate | Sodium Hydride | Benzene, Heat, 5 h | 63% | Danishefsky, S.; et al. J. Am. Chem. Soc.1981 , 103, 3460-3467.[1] |

Role in Organic Synthesis: A Key Intermediate in Natural Product Synthesis

The primary significance of this compound in organic synthesis stems from its role as a key intermediate in the total synthesis of the hirsutane family of natural products, specifically dl-coriolin and dl-coriolin B, as demonstrated by Danishefsky. The acetal functionality serves as a protecting group for the ketone, allowing for selective reactions at other sites of the molecule. This strategic protection is crucial for the construction of the complex tricyclic core of the target natural products.

Synthetic Strategy in the Total Synthesis of Coriolin

The synthesis of the coriolin ring system involved the construction of a functionalized cyclopentenone, where this compound was a precursor to a key building block. The protected β-keto ester functionality allowed for further transformations, such as alkylations or condensations, at the α-position, which were essential steps in the elaboration of the carbon skeleton.

The logical workflow for the utilization of this intermediate can be visualized as follows:

Caption: Role in Coriolin Total Synthesis.

While the seminal work by Danishefsky established the utility of this compound, its broader application in organic synthesis appears to be limited, with few other documented uses in the chemical literature. This suggests that it is a highly specialized intermediate, synthesized for a specific and complex synthetic challenge rather than a general-purpose building block.

Conclusion

This compound is a strategically important, yet specialized, intermediate in organic synthesis. Its synthesis via the acylation of a ketone acetal provides access to a protected β-dicarbonyl system that has been effectively utilized in the total synthesis of complex natural products like coriolin. The limited documented applications beyond this specific context highlight its role as a bespoke tool for intricate synthetic problems rather than a widely employed reagent. For researchers and drug development professionals engaged in the synthesis of complex molecules, the strategic use of such protected bifunctional building blocks remains a powerful approach to achieving selectivity and efficiency in their synthetic endeavors.

References

The Pivotal Role of Methyl 4,4-dimethoxy-3-oxopentanoate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile ketoester that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique structural features, including a reactive β-keto ester system and a protected carbonyl group in the form of a dimethyl acetal, make it an invaluable intermediate for constructing diverse molecular architectures. This technical guide provides an in-depth exploration of its synthesis, properties, and significant applications in the development of therapeutic agents, with a focus on antibacterial and anticancer drugs.

Synthesis and Physicochemical Properties

The efficient synthesis of this compound is crucial for its application in drug discovery and development. A common and effective method involves the Claisen condensation of methyl 2,2-dimethoxypropanoate with methyl acetate in the presence of a strong base like sodium metal.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C8H14O5 | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Boiling Point | 62-66 °C at 0.3 mmHg | [1] |

| Appearance | Clear liquid | [1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Methyl 2,2-dimethoxypropanoate

-

Anhydrous methyl acetate

-

Anhydrous methanol

-

Sodium metal pieces (< 5 mm)

-

Ice

-

12 M Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of methyl 2,2-dimethoxypropanoate (10.89 g, 73.5 mmol), add methyl acetate (10.8 mL, 136.0 mmol) and anhydrous methanol (0.1 mL).[1]

-

Carefully add sodium pieces (2.1 g, 90.5 mmol) to the mixture.[1]

-

Heat the mixture to 60 °C and stir for 16 hours, during which the solution will turn orange.[1]

-

Add a second portion of methyl acetate (10.8 mL, 136.0 mmol) and sodium pieces (2.1 g, 90.5 mmol) and continue stirring at 60 °C for an additional 8 hours.[1]

-

Allow the reaction mixture to cool to room temperature and then add ice (40 g).[1]

-

Acidify the mixture to a final pH of 6 with 12 M hydrochloric acid.[1]

-

Extract the aqueous layer with diethyl ether (4 x 60 mL).[1]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[1]

-

Evaporate the solvent under vacuum.[1]

-

Purify the crude product by distillation (62-66 °C / 0.3 mmHg) to yield this compound as a clear liquid.[1]

Yield: 7.98 g (57%)[1]

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of various heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).

Synthesis of a Substituted Piperidine Precursor for Antibacterial Agents

A crucial application of this compound is in the synthesis of substituted piperidines, which are precursors to potent antibacterial agents that inhibit DNA gyrase and topoisomerase IV.

Reaction with a Piperidine Derivative:

The synthesis involves the reaction of a piperidine derivative with a chlorinated intermediate derived from this compound.

Experimental Protocol Snippet:

A solution of a piperidine derivative is reacted with an electrophile derived from this compound in dichloromethane, cooled in an ice water bath. The reaction is warmed to room temperature and stirred for 1 hour. After solvent removal, the residue is taken up in ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated to yield the desired product.

Product Characterization Data:

| Spectroscopic Data | Values |

| 1H NMR (CDCl3) | δ 1.5 (s, 3H), 3.25 (2s, 6H), 4.8 (s, 3H), 5.3 (s, 1H) |

Note: The provided NMR data corresponds to the product of the reaction between the piperidine derivative and the intermediate derived from this compound.

Synthesis of the Anti-Tumor Antibiotic Coriolin

This compound is a key building block in the total synthesis of the anti-tumor antibiotics coriolin and coriolin B.

Key Synthetic Step:

The synthesis involves the preparation of 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione from 5,5-dimethyl-2-cyclopenten-1-one and this compound.[2]

Quantitative Data:

| Reaction | Product | Yield |

| 5,5-dimethyl-2-cyclopenten-1-one + this compound | 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione | 51%[2] |

Visualizing Synthetic and Mechanistic Pathways

Synthetic Pathway for this compound

Caption: Synthesis of this compound.

Experimental Workflow for Antibacterial Precursor Synthesis

Caption: Workflow for Antibacterial Precursor Synthesis.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Caption: Inhibition of DNA Gyrase and Topoisomerase IV.

Conclusion

This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its utility in the synthesis of complex molecules, such as antibacterial and anticancer agents, underscores its importance in modern drug discovery. The synthetic protocols and mechanistic insights provided in this guide aim to support researchers and scientists in leveraging the full potential of this key building block for the development of novel therapeutics.

References

The Potential of Methyl 4,4-dimethoxy-3-oxopentanoate in Agrochemical Innovation: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxopentanoate (MDMOP), a β-keto ester, represents a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. While not directly commercialized as an active ingredient, its structural motifs are characteristic of precursors used in the development of potent herbicides. This technical guide explores the prospective role of MDMOP in agrochemical development, focusing on its application as a building block for pyrazole-type herbicides, a class of compounds known for their efficacy in weed management. This document provides a comprehensive overview of its physicochemical properties, plausible synthetic pathways to herbicidal compounds, detailed illustrative experimental protocols, and the general mode of action for the resulting class of agrochemicals. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrammatic representations.

Introduction to this compound (MDMOP)

This compound (CAS No. 62759-83-5) is an organic compound featuring both a ketone and an ester functional group, separated by a methylene bridge.[1] This β-keto ester structure is highly valuable in organic synthesis, offering multiple reactive sites for the construction of more complex molecules, including heterocyclic compounds that form the backbone of many modern pesticides. While direct applications of MDMOP in agrochemical formulations are not documented, its analogues, such as methyl acetoacetate, are known intermediates in the manufacturing of pyrazole and pyrimidine derivatives, which include commercial herbicides.[2]

Physicochemical Properties of MDMOP

A thorough understanding of the physicochemical properties of a synthetic precursor is crucial for process development and optimization. The known properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62759-83-5 | [1] |

| Molecular Formula | C8H14O5 | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Density | 1.111 g/mL at 25°C (lit.) | [3] |

| Boiling Point | 69-73°C at 0.35 mm Hg (lit.) | [3] |

| Refractive Index | n20/D 1.435 (lit.) | [3] |

Synthesis of this compound

The synthesis of MDMOP can be achieved through a base-catalyzed condensation reaction. A representative laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of MDMOP

Principle: The synthesis involves the Claisen condensation of a ketone (3,3-dimethoxybutan-2-one) with a carbonate (dimethyl carbonate) in the presence of a strong base, such as sodium hydride, to form the β-keto ester.

Materials:

-

3,3-Dimethoxybutan-2-one

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous benzene (or a suitable alternative solvent like THF)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of sodium hydride in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is added dropwise to the stirred suspension.

-

Dimethyl carbonate is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

After completion, the reaction mixture is cooled in an ice bath, and the excess sodium hydride is carefully quenched by the slow addition of water.

-

The mixture is then acidified with dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Illustrative Application in Agrochemical Synthesis: Pyrazole Herbicides

The β-dicarbonyl moiety of MDMOP makes it an ideal precursor for the synthesis of heterocyclic compounds, such as pyrazoles, through cyclocondensation reactions. Pyrazole derivatives are a significant class of herbicides that often act by inhibiting key plant enzymes.

Proposed Synthetic Pathway to a Pyrazole Derivative

A common and efficient method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[4][5]

Caption: Proposed synthesis of a pyrazolone herbicide from MDMOP.

Illustrative Experimental Protocol: Synthesis of a Pyrazolone Herbicide

Principle: This protocol describes the cyclocondensation reaction between this compound and a substituted phenylhydrazine to form a pyrazolone ring, a core structure in many herbicides.

Materials:

-

This compound (MDMOP)

-

4-Chlorophenylhydrazine hydrochloride

-

Ethanol

-

Glacial acetic acid (as catalyst)

-

Sodium acetate (to free the hydrazine base)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.

-

To this solution, add this compound (MDMOP).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and salts.

-

Dry the product under vacuum to obtain the crude pyrazolone derivative.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Potential Mode of Action of Derived Herbicides

Many pyrazole-based herbicides are known to inhibit vital plant processes. A common target for this class of herbicides is the enzyme protoporphyrinogen oxidase (PPO).

Signaling Pathway: PPO Inhibition

Caption: General mode of action for PPO-inhibiting herbicides.

Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX in the plant cells. This molecule then leaks from the plastid and, in the presence of light and oxygen, leads to the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation, destroying cell membranes and leading to the characteristic bleaching symptoms and eventual death of the weed.

Quantitative Data for Representative Pyrazole Herbicides

While specific data for a herbicide derived directly from MDMOP is not available, the following table presents representative efficacy data for known pyrazole-based PPO-inhibiting herbicides to illustrate the potential potency of this class of compounds.

| Herbicide (Example) | Target Weed (Example) | Application Rate (g a.i./ha) | Efficacy (%) |

| Pyraflufen-ethyl | Amaranthus retroflexus | 10 - 20 | > 90 |

| Topramezone | Setaria faberi | 12.5 - 25 | > 85 |

| Pinoxaden | Avena fatua | 30 - 60 | > 95 |

Note: The data in this table is illustrative and represents the general range of efficacy for this class of herbicides. Actual efficacy will vary based on environmental conditions, weed species, and growth stage.

Conclusion

This compound possesses the key structural features of a valuable intermediate for the synthesis of novel agrochemicals. Its potential as a precursor for pyrazole-type herbicides, a commercially significant class of weed control agents, is a promising area for further research and development. The synthetic pathways and mechanisms of action detailed in this guide provide a foundational framework for scientists and researchers to explore the utility of MDMOP and related β-keto esters in the discovery of next-generation crop protection solutions. Further investigation into the cyclocondensation reactions of MDMOP with various hydrazine derivatives could lead to the identification of new herbicidal compounds with unique efficacy and selectivity profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. leapchem.com [leapchem.com]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4,4-dimethoxy-3-oxopentanoate, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and applications, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound, with the CAS Number 62759-83-5, is a clear liquid at room temperature.[1] Its molecular formula is C8H14O5, and it has a molecular weight of 190.19.[2][3] This compound serves as a valuable building block in the synthesis of more complex molecules, including terpenoid natural products and pharmaceutical agents.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62759-83-5 | [2] |

| Molecular Formula | C8H14O5 | [2][3] |

| Molecular Weight | 190.19 g/mol | [2][3] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 69-73 °C at 0.35 mm Hg | [5][6] |

| Density | 1.111 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.435 | [5][6] |

| Purity (Typical) | ≥95% - 98% | [3][7] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. The following sections provide detailed experimental protocols for two common methods.

This two-step procedure involves the initial preparation of Methyl 2,2-dimethoxypropanoate followed by its conversion to the target compound.[1]

Step 1: Preparation of Methyl 2,2-dimethoxypropanoate

A solution of methyl 2-oxo-propanoate (10.0 g, 97.95 mmol), trimethyl orthoformate (11.8 mL, 1.1 eq), anhydrous methanol (14.7 mL), and p-toluenesulfonic acid (0.24 g, 1.3 mol%) is refluxed at 70 °C.[1] The product is isolated by slow distillation (40-50 °C, 7 h), followed by a final distillation at 78-80 °C under water aspirator pressure to yield Methyl 2,2-dimethoxypropanoate as a clear liquid.[1]

Step 2: Synthesis of this compound

The resulting methyl ester is then utilized to produce the final product, which is purified by distillation at 62-66 °C / 0.3 mmHg.[1] This method yields this compound as a clear liquid.[1]

Table 2: Quantitative Data for Synthesis from Methyl 2,2-dimethoxypropanoate

| Parameter | Value | Reference |

| Yield (Step 1) | 75% | [1] |

| Yield (Step 2) | 57% | [1] |

| Distillation Temp. (Product) | 62-66 °C / 0.3 mmHg | [1] |

// Nodes A [label="Methyl 2-oxo-propanoate +\nTrimethyl orthoformate +\nMethanol + p-TSA", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reflux at 70°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Distillation\n(40-50°C, then 78-80°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Methyl 2,2-dimethoxypropanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Further Reaction\n(details proprietary)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Distillation\n(62-66°C / 0.3 mmHg)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reactants"]; B -> C [label="Reaction"]; C -> D [label="Purification"]; D -> E [label="Intermediate"]; E -> F [label="Reaction"]; F -> G [label="Purification"]; }

Caption: Role as an intermediate in synthesizing bioactive compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data has been reported for this compound, which is crucial for its characterization.

Table 3: 1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 1.5 | s | 3H | CH3 | [8][9] |

| 3.25 | 2s | 6H | OCH3 | [8][9] |

| 4.8 | s | 3H | - | [9][10] |

| 5.3 | s | 1H | - | [9] |

Note: The assignments for the signals at 4.8 and 5.3 ppm were not explicitly provided in the cited sources.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. RR [rrscientific.com]

- 4. SYNTHESIS OF TERPENOID NATURAL PRODUCTS (CORIOLIN, INDOLE-MEVALONATE) - ProQuest [proquest.com]

- 5. This compound, CasNo.62759-83-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 62759-83-5 this compound AKSci W7476 [aksci.com]

- 8. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]

- 9. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxopentanoate is a functionalized β-keto ester of significant interest in synthetic organic chemistry. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a protected ketone in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis, and potential applications in research and drug development.

Chemical and Physical Properties

This compound, with the CAS number 62759-83-5, is a liquid at room temperature.[1] Its core characteristics are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₅ | [2] |

| Molecular Weight | 190.19 g/mol | [2] |

| CAS Number | 62759-83-5 | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 69-73 °C at 0.35 mmHg | [1] |

| Density | 1.111 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.435 | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the different proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -COOCH₃ (Ester methyl protons) |

| ~3.60 | s | 2H | -COCH₂CO- (Methylene protons) |

| ~3.20 | s | 6H | -C(OCH₃)₂ (Acetal methoxy protons) |

| ~1.40 | s | 3H | CH₃-C(OCH₃)₂ (Methyl protons on acetal) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in unique electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (Ketone) |

| ~167 | C=O (Ester) |

| ~101 | -C(OCH₃)₂ (Acetal carbon) |

| ~52 | -COOCH₃ (Ester methyl carbon) |

| ~49 | -C(OCH₃)₂ (Acetal methoxy carbons) |

| ~45 | -COCH₂CO- (Methylene carbon) |

| ~24 | CH₃-C(OCH₃)₂ (Methyl carbon on acetal) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1745 | C=O Stretch (Ester) |

| ~1715 | C=O Stretch (Ketone) |

| ~1100-1200 | C-O Stretch (Ester and Acetal) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 159 | [M - OCH₃]⁺ |

| 131 | [M - COOCH₃]⁺ |

| 103 | [CH₃C(OCH₃)₂]⁺ |

| 59 | [COOCH₃]⁺ |

Synthesis

This compound can be synthesized via the acylation of the enolate of 3,3-dimethoxybutan-2-one with dimethyl carbonate.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3-Dimethoxybutan-2-one

-

Dimethyl carbonate

-

Sodium hydride (NaH)

-

Benzene (anhydrous)

-

Standard workup and purification reagents

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous benzene, a solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is added dropwise under an inert atmosphere.

-

The mixture is stirred at room temperature for a specified period to allow for the formation of the sodium enolate.

-

Dimethyl carbonate is then added to the reaction mixture.

-

The reaction mixture is heated to reflux for 5 hours.[2]

-

After cooling to room temperature, the reaction is carefully quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound (yield: ~63%).[2]

Applications in Research and Drug Development

As a versatile building block, this compound holds potential in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The presence of multiple reactive sites allows for diverse chemical transformations.

Synthesis of Heterocyclic Compounds

The β-keto ester functionality can readily participate in condensation reactions with binucleophiles such as hydrazines, ureas, and amidines to form a variety of five- and six-membered heterocyclic rings like pyrazoles, pyrimidines, and diazepines. The acetal group can be deprotected under acidic conditions to reveal a ketone, providing another site for chemical modification.

Potential Signaling Pathway and Experimental Workflow Diagrams

While specific signaling pathways directly involving this compound are not yet elucidated in the literature, its utility as a synthetic intermediate can be represented in experimental workflows.

Caption: Synthetic workflow for the preparation of heterocyclic compounds.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physical and spectroscopic properties, coupled with a straightforward synthetic route, make it an accessible tool for synthetic chemists. Its potential for the construction of diverse heterocyclic systems underscores its importance for future research in medicinal chemistry and drug discovery. Further exploration of its reactivity and applications is warranted to fully realize its potential in the development of novel therapeutic agents.

References

Methodological & Application

Synthesis of Heterocycles Using Methyl 4,4-dimethoxy-3-oxopentanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl 4,4-dimethoxy-3-oxopentanoate as a versatile starting material. The inherent functionality of this β-keto ester, particularly its activated methylene group and dual carbonyl functionalities, allows for its elaboration into a variety of valuable heterocyclic scaffolds, including pyrazoles and pyrimidines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds.

Overview of Synthetic Applications

This compound serves as a key building block for the construction of heterocycles through reactions with various binucleophiles. The general strategy involves the reaction of the β-dicarbonyl moiety with reagents containing two nucleophilic centers, leading to cyclization and the formation of the heterocyclic ring. Furthermore, halogenation of the active methylene group provides a reactive handle for subsequent cyclocondensation reactions.

Two primary applications are detailed below:

-

Synthesis of Pyrazoles: Direct condensation of this compound with hydrazines.

-

Synthesis of Pyrimidines: A two-step process involving the initial chlorination of the active methylene group followed by cyclocondensation with amidines or guanidine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of representative pyrazole and pyrimidine derivatives.

| Heterocycle | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |

| Pyrazole | This compound, Hydrazine hydrate | Acetic acid (cat.) | Ethanol | 4 h | Reflux | ~85-95 |

| Pyrimidine | Methyl 2-chloro-4,4-dimethoxy-3-oxopentanoate, Guanidine hydrochloride | Sodium ethoxide | Ethanol | 6 h | Reflux | ~70-80 |

Note: Yields are estimated based on typical reactions of this nature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Synthesis of Methyl 5-(1,1-dimethoxyethyl)-1H-pyrazole-3-carboxylate (A Pyrazole Derivative)

This protocol describes the direct condensation of this compound with hydrazine hydrate to yield a pyrazole derivative.

Workflow Diagram:

Caption: Workflow for pyrazole synthesis.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in ethanol, add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion of the reaction (typically 4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Synthesis of a Pyrimidine Derivative

This synthesis involves a two-step procedure: the chlorination of this compound followed by cyclocondensation with guanidine.

Step 1: Synthesis of Methyl 2-chloro-4,4-dimethoxy-3-oxopentanoate

Workflow Diagram:

Application Notes and Protocols: Claisen Condensation Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate via a crossed Claisen condensation reaction. This protocol offers a detailed, step-by-step methodology suitable for organic synthesis laboratories. Included are reactant quantities, reaction conditions, purification procedures, and characterization data. Additionally, safety precautions and visual diagrams of the reaction workflow and mechanism are provided to ensure safe and efficient execution.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters and related compounds.[1][2][3] These motifs are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This protocol details a specific application of the crossed Claisen condensation to produce this compound.[4] In this reaction, an enolizable ketone, 3,3-dimethoxybutan-2-one, reacts with a non-enolizable ester, dimethyl carbonate, in the presence of a strong base, sodium hydride.[4][5] The resulting product is a key building block for more complex molecular architectures.

Reaction and Mechanism

The overall reaction is as follows:

3,3-Dimethoxybutan-2-one + Dimethyl carbonate → this compound

The reaction proceeds through the following key mechanistic steps:

-

Enolate Formation: The strong base, sodium hydride, abstracts an α-proton from the ketone (3,3-dimethoxybutan-2-one) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (dimethyl carbonate).

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the final β-keto ester product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,3-Dimethoxybutan-2-one | 1.0 equivalent | [4] |

| Dimethyl carbonate | Excess | [4] |

| Sodium hydride | 1.1 - 1.5 equivalents | [4][5] |

| Solvent | Benzene (anhydrous) | [4] |

| Reaction Conditions | ||

| Temperature | Heating (Reflux) | [4] |

| Reaction Time | 5 hours | [4] |

| Product | ||

| Yield | 63% | [4] |

| Boiling Point | 69-73 °C @ 0.35 mmHg | |

| Density | 1.111 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.435 |

Experimental Protocol

Materials and Equipment

-

Reactants:

-

3,3-Dimethoxybutan-2-one

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

-

Solvent:

-

Anhydrous benzene

-

-

Reagents for Work-up:

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Safety Precautions

-

Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid. It can ignite spontaneously in air, especially in humid conditions. It reacts violently with water to produce flammable hydrogen gas. Handle sodium hydride under an inert atmosphere (nitrogen or argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishers.

-

Benzene: Benzene is a flammable liquid and a known carcinogen. All manipulations involving benzene must be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin. Wear appropriate PPE, including gloves and safety goggles.

-

General: The reaction should be conducted in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedure.

Reaction Procedure

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Addition:

-

To the flask, add sodium hydride (1.2 equivalents) carefully, ensuring it is weighed and transferred under an inert atmosphere.

-

Add anhydrous benzene to the flask to create a slurry.

-

In the dropping funnel, place a solution of 3,3-dimethoxybutan-2-one (1.0 equivalent) in anhydrous benzene.

-

Add dimethyl carbonate (excess, e.g., 3-5 equivalents) to the reaction flask.

-

-

Reaction:

-

Begin stirring the sodium hydride slurry in benzene and dimethyl carbonate.

-

Slowly add the solution of 3,3-dimethoxybutan-2-one from the dropping funnel to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride. Caution: This will evolve hydrogen gas; ensure adequate ventilation and no nearby ignition sources.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Reaction of Methyl 4,4-dimethoxy-3-oxopentanoate with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of Methyl 4,4-dimethoxy-3-oxopentanoate with strong bases. This versatile β-keto ester serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Introduction

This compound possesses an acidic α-proton that can be readily abstracted by a strong base to form a nucleophilic enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions, including intramolecular cyclizations. The reaction of this compound with strong bases is a fundamental transformation for the synthesis of heterocyclic systems, such as pyran-2-ones.

Reaction with Sodium Hydride: Intramolecular Cyclization

The treatment of this compound with a strong base such as sodium hydride (NaH) induces an intramolecular cyclization to yield 4-methoxy-6-methyl-2H-pyran-2-one. This reaction proceeds through the formation of a sodium enolate, followed by a nucleophilic attack of the enolate on the ester carbonyl group, with subsequent elimination of methoxide.

Reaction Pathway

The logical flow of the intramolecular cyclization is depicted below.

Caption: Intramolecular cyclization of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 63% | [1] |

| Reaction Time | 5 hours | [1] |

| Temperature | Heating (Reflux) | [1] |

| Base | Sodium Hydride | [1] |

| Solvent | Benzene | [1] |

Experimental Protocol: Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one

This protocol is adapted from the synthesis of this compound as described by Danishefsky, et al.[1][2][3], which is a precursor for the cyclization. The subsequent cyclization is a known transformation for similar β-keto esters.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous benzene

-

Anhydrous methanol (for quenching)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: Under an inert atmosphere, add a stir bar and anhydrous benzene to a round-bottom flask.

-

Addition of Sodium Hydride: Carefully add sodium hydride (1.1 equivalents) to the stirred solvent.

-

Addition of β-Keto Ester: Slowly add a solution of this compound (1.0 equivalent) in anhydrous benzene to the sodium hydride suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of anhydrous methanol.

-

Work-up: Add saturated aqueous ammonium chloride solution to the reaction mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Experimental Workflow

Caption: Workflow for the synthesis of 4-methoxy-6-methyl-2H-pyran-2-one.

Applications in Drug Development and Organic Synthesis

The resulting 4-methoxy-6-methyl-2H-pyran-2-one is a valuable intermediate in the synthesis of various natural products and biologically active molecules. Pyran-2-one derivatives are known to exhibit a wide range of pharmacological activities and can serve as scaffolds for the development of new therapeutic agents.

Safety Precautions

-

Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care in a fume hood under an inert atmosphere.

-

Benzene is a known carcinogen. Use appropriate personal protective equipment and work in a well-ventilated area.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

References

Application Notes and Protocols for the Esterification and Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as Methyl 4,4-dimethoxy-3-oxopentanoate is a critical step. This document provides detailed protocols for two primary methods for the synthesis of this compound: a direct acylation approach and the esterification of its corresponding carboxylic acid precursor.

Method 1: Direct Synthesis via Base-Catalyzed Acylation

This method involves the direct construction of the methyl ester by reacting a ketone precursor with a methylating and acylating agent, such as dimethyl carbonate, in the presence of a strong base. This approach is efficient as it builds the carbon skeleton and installs the ester functionality in a single conceptual step.

Experimental Protocol: Acylation of 3,3-Dimethoxybutan-2-one

This protocol is based on the synthetic route involving the reaction of 3,3-dimethoxybutan-2-one with dimethyl carbonate, facilitated by a strong base like sodium hydride or sodium methoxide.[1]

Materials:

-

3,3-Dimethoxybutan-2-one

-

Dimethyl carbonate (DMC)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Quenching solution (e.g., saturated aqueous ammonium chloride or dilute acetic acid)

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., anhydrous Magnesium sulfate or Sodium sulfate)

-

Hydrochloric acid (HCl), for pH adjustment

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., Nitrogen or Argon). The entire apparatus is flame-dried or oven-dried before use.

-

Reagent Addition: The flask is charged with sodium hydride (1.2 equivalents), which has been previously washed with anhydrous hexane to remove mineral oil. Anhydrous THF is added to the flask to create a slurry.

-

Addition of Ketone: 3,3-Dimethoxybutan-2-one (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred slurry of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the enolate.

-

Acylation: Dimethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approximately 66 °C for THF).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Workup:

-

After completion, the reaction mixture is cooled to 0 °C.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute acetic acid until the evolution of gas ceases.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

| Parameter | Value | Reference / Notes |

| Starting Material | 3,3-Dimethoxybutan-2-one | Precursor ketone. |

| Reagents | Dimethyl carbonate, Sodium hydride | Acylating agent and base.[1] |

| Solvent | Anhydrous THF | Aprotic solvent. |